Bacopaside IV: A Technical Guide for Researchers and Drug Development Professionals
Bacopaside IV: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a perennial herb renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1][2] As a key bioactive constituent of this plant, Bacopaside IV, along with other related saponins, is believed to contribute significantly to the plant's therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of Bacopaside IV, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Bacopaside IV is classified as a dammarane-type triterpenoid saponin.[3] Its structure consists of a jujubogenin aglycone moiety glycosidically linked to a sugar chain at the C-3 position.
Table 1: Chemical and Physicochemical Properties of Bacopaside IV
| Property | Value | References |
| IUPAC Name | 3-O-beta-D-glucopyranosyl (1->3)-alpha-L-arabinopyranosyl jujubogenin | [5] |
| Synonym | Rugoside A | [6] |
| CAS Number | 155545-03-2 | [6][7] |
| Molecular Formula | C41H66O13 | [2][6][7] |
| Molecular Weight | 766.95 g/mol | [7][8] |
| Physical Description | Powder | |
| Melting Point | 254°C (for Bacoside A rich extract) | [9] |
| Solubility | Soluble in methanol, ethanol, DMSO | [10] |
| Purity | 95% - >98% | [6] |
Table 2: Spectral Data for Bacopaside IV
| Spectral Data | Observed Peaks/Signals | References |
| ¹H-NMR (Pyridine-d5) | A comprehensive list of chemical shifts for Bacopasides III, IV, and V has been published. Specific shifts for Bacopaside IV are part of this dataset. | [5] |
| ¹³C-NMR | Characterized as part of a mixture of bacosides. | [11] |
| Mass Spectrometry | Fragmentation patterns are characteristic of jujubogenin-type saponins, with a distinct m/z of 455 [Aglycone + H-H2O]+. | [12] |
| Infrared (IR) Spectroscopy | Spectra of bacoside-rich fractions show characteristic bands for -OH (around 3365 cm⁻¹), C=O (around 1727 cm⁻¹), C=C (around 1635 cm⁻¹), and C-O (1019-1320 cm⁻¹) stretching. | [9][13] |
Biological Activities and Mechanism of Action
Bacopaside IV exhibits a range of biological activities, with its neuroprotective and cognitive-enhancing effects being the most studied. Emerging research also points towards its potential as an anti-inflammatory and anti-cancer agent.
Neuroprotective and Cognitive-Enhancing Effects
The neuroprotective effects of Bacopaside IV are attributed to its ability to modulate neurotransmitter systems, enhance synaptic transmission, and protect neurons from oxidative stress-induced damage.[2][14]
-
Antioxidant Activity: Bacopaside IV contributes to the overall antioxidant properties of Bacopa monnieri extracts, which have been shown to scavenge free radicals and upregulate antioxidant enzymes like superoxide dismutase (SOD).[14] This action helps to mitigate oxidative damage in the brain, a key factor in age-related cognitive decline and neurodegenerative diseases.[14]
-
Modulation of Neurotransmitters: Bacosides, including Bacopaside IV, are known to influence the serotonergic and cholinergic systems, which are crucial for memory and learning.[4][7]
-
Synaptic Plasticity: By modulating signaling pathways involved in synaptic plasticity, such as the CREB pathway, bacosides may help in the repair of damaged neurons and improve neuronal communication.[15][16]
Below is a diagram illustrating the proposed neuroprotective mechanism of action.
Anti-inflammatory Activity
Extracts of Bacopa monnieri containing Bacopaside IV have demonstrated significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory enzymes and signaling pathways.
-
Inhibition of COX and LOX: Bacoside-containing fractions have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of inflammation.[17] IC50 values for a bacoside fraction against COX-2 and 5-LOX were 1.19 µg/ml and 68 µg/ml, respectively.[17]
-
Downregulation of Pro-inflammatory Cytokines: These extracts can also reduce the release of pro-inflammatory cytokines such as TNF-α.[17]
-
Modulation of NF-κB Pathway: The anti-inflammatory effects are likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[15]
The following diagram illustrates the proposed anti-inflammatory mechanism.
Anti-cancer Activity
Recent studies have highlighted the potential of bacosides, including Bacopaside IV, as anti-cancer agents. The proposed mechanisms involve the induction of cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Bacosides have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[18][19] This is often mediated through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20]
-
Cell Cycle Arrest: Bacopaside II, a closely related compound, has been demonstrated to cause G2/M phase arrest in colon cancer cells.[18]
Table 3: In Vitro Anti-cancer Activity of Bacosides
| Cell Line | Compound/Extract | IC50 Value | Reference |
| HT-29 (Colon Cancer) | Bacopaside II | ≥20 µM | [18] |
| SW480, SW620, HCT116 (Colon Cancer) | Bacopaside II | ≥15 µM | [18] |
| DU4475 (TNBC) | Bacopaside II | 23.7 µM | [19] |
| MDA-MB-231 (TNBC) | Bacopaside II | 13.5 µM | [19] |
| HCC1143 (TNBC) | Bacopaside II | 20.7 µM | [19] |
The following diagram outlines the proposed apoptotic pathway.
Experimental Protocols
This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of Bacopaside IV.
Isolation and Purification of Bacopaside IV
The following is a general workflow for the isolation and purification of bacosides from Bacopa monnieri.
Protocol Steps:
-
Extraction: The dried and powdered plant material is extracted with 80% ethanol using a Soxhlet apparatus or maceration.[21][22]
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[21][22]
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel (100-200 mesh) or HP-20 macroporous resin.[1][21][23]
-
Elution: A gradient elution is performed using a solvent system, for example, increasing concentrations of methanol in ethyl acetate.[1][23]
-
Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify those containing Bacopaside IV.[23]
-
Purification: Fractions containing Bacopaside IV are pooled and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., 0.05 M sodium sulphate, pH 2.3) and acetonitrile in an isocratic or gradient elution. Detection is commonly performed using a UV detector at around 205 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents like pyridine-d5 to elucidate the chemical structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a general procedure for assessing the cytotoxic effects of Bacopaside IV on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
Bacopaside IV stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[24][25]
-
Compound Treatment: Treat the cells with serial dilutions of Bacopaside IV (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[24][25]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Bacopaside IV is a promising natural product with a spectrum of biological activities, particularly in the realm of neuroprotection. Its anti-inflammatory and anti-cancer properties are also emerging as areas of significant research interest. This guide provides a foundational understanding of its chemical nature, biological effects, and the methodologies used for its study. Further research is warranted to fully elucidate its molecular mechanisms of action and to explore its therapeutic potential in various disease models.
References
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- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
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- 16. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stiftung-plantafood.de [stiftung-plantafood.de]
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- 20. A pro-apoptotic 15-kDa protein from Bacopa monnieri activates caspase-3 and downregulates Bcl-2 gene expression in mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 22. Separation and purification method of bacopa monnieri total saponin extract and application of bacopa monnieri total saponin extract in preparation of nervous system drugs - Eureka | Patsnap [eureka.patsnap.com]
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